Mechanistic Differentiation: Non-ATP-Competitive vs. ATP-Competitive Kinase Inhibition
AEG-41174 (LS-104) functions as a non-ATP-competitive JAK2 inhibitor, a mechanism confirmed by the inability of elevated ATP concentrations to reverse its inhibitory effect. In contrast, the inhibitory activity of ATP-competitive JAK2 inhibitors such as ruxolitinib and fedratinib is directly antagonized by high intracellular ATP levels [1]. In vitro kinase assays demonstrate that the IC50 of LS104 is modulated by substrate peptide concentration but not by ATP concentration, establishing substrate-competitive binding kinetics [2].
| Evidence Dimension | Mechanism of kinase inhibition and reversibility by ATP |
|---|---|
| Target Compound Data | Non-ATP-competitive; inhibition not reversed by elevated ATP; IC50 modulated by substrate concentration |
| Comparator Or Baseline | Ruxolitinib, Fedratinib (ATP-competitive JAK2 inhibitors): inhibition reversed by elevated ATP |
| Quantified Difference | Qualitative mechanistic difference with functional consequences for activity in high-ATP cellular environments |
| Conditions | In vitro JAK2 kinase assay with varying ATP and substrate peptide concentrations |
Why This Matters
This mechanistic distinction is critical for research on kinase inhibitor resistance, as non-ATP-competitive inhibitors retain activity against ATP-binding site mutations and in the high-ATP intracellular milieu, making AEG-41174 the appropriate tool compound for studies where ATP-competitive agents fail.
- [1] Lipka DB, Hoffmann LS, Heidel F, Markova B, Kasper S, Breitenbuecher F, et al. LS104, a non-ATP-competitive small-molecule inhibitor of JAK2, is potently inducing apoptosis in JAK2V617F-positive cells. Mol Cancer Ther. 2008;7(5):1176-84. PMID: 18483305 View Source
- [2] Lipka DB, Hoffmann LS, Heidel F, Markova B, Kasper S, Breitenbuecher F, et al. LS104, a non-ATP-competitive small-molecule inhibitor of JAK2, is potently inducing apoptosis in JAK2V617F-positive cells. Mol Cancer Ther. 2008;7(5):1176-84. PMID: 18483305 View Source
